molecular formula C6H6F3NO B055513 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole CAS No. 111185-41-2

1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole

Cat. No. B055513
M. Wt: 165.11 g/mol
InChI Key: LMPPMSXOYNPRQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole, often involves reactions under specific conditions such as the use of trifluoroacetic acid. For instance, trifluoroacetylation can occur spontaneously under certain conditions, indicating a method for synthesizing pyrrole derivatives with trifluoroacetyl groups (Imuro & Hanafusa, 1976). Moreover, the synthesis can include three-component reactions utilizing diketo esters, amines, and ketones to produce pyrrole derivatives (Sha, Wang, & Doyle, 2018).

Molecular Structure Analysis

Pyrrole derivatives, including those with trifluoroacetyl groups, exhibit distinct molecular structures that affect their chemical behavior. Electrophilic substitution reactions, such as trifluoroacetylation, can provide insights into the molecular structure and reactivity of these compounds. The structure is influenced by the electronic effects of substituents like the trifluoroacetyl group (Hrnčariková & Végh, 2003).

Chemical Reactions and Properties

Trifluoroacetyl pyrrole derivatives participate in various chemical reactions, including electrophilic substitution and cycloaddition reactions. These reactions are critical for further modifications and applications of the pyrrole ring. The presence of the trifluoroacetyl group can significantly influence the chemical reactivity and selectivity of these compounds (Voskresenskii et al., 2006).

Physical Properties Analysis

The physical properties of 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole, such as solubility, boiling point, and melting point, are influenced by the trifluoroacetyl group attached to the pyrrole ring. These properties are crucial for the compound's application in different chemical environments and processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and nucleophilicity, of 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole are shaped by the trifluoroacetyl group. This group affects the electron density on the pyrrole ring, altering its reactivity towards various reagents and in different chemical reactions (Terenin et al., 2007).

Scientific Research Applications

  • Electrophilic Substitution Reactions : Studies have shown that compounds related to 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole undergo various electrophilic substitution reactions. For example, spontaneous trifluoroacetylation at the β position of the pyrrole ring in certain derivatives was observed, indicating potential applications in synthetic chemistry (Imuro & Hanafusa, 1976).

  • Reaction with Trifluoroacetic Anhydride : Research on pyrrolo[1,2-a]pyrazines, which are structurally similar to 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole, has shown that these compounds react with trifluoroacetic anhydride to form trifluoroacetylation products. This suggests potential uses in synthesizing fluorinated organic compounds (Terenin et al., 2007).

  • Unusual Site of Electrophilic Attack : A study on the trifluoroacetylation of pyrrole, a related compound, showed an unusual site of electrophilic attack, leading to a mixture of N- and C-derivatives. This could be relevant for the synthesis of complex organic molecules (Cipiciani et al., 1976).

  • Novel Redox Cyclisation Products : The reaction of 2-(trifluoroacetyl)pyrrole with specific reagents has been shown to afford high yields of unusual tetracyclic products. This indicates potential applications in organic synthesis and medicinal chemistry (Buckle et al., 1992).

  • Electrophilic Oxyalkylation : A set of electrophilic 2-(trifluoroacetyl)-1,3-azoles demonstrated excellent activity in the C-oxyalkylation of pyrrole derivatives. This suggests potential applications in synthesizing fluorinated alcohols (Khodakovskiy et al., 2010).

  • Novel Syntheses of Pyrrolo Derivatives : Research has also explored novel syntheses of pyrrolo derivatives using trifluoroacetyl compounds, providing insights into new synthetic routes for complex organic molecules (Voskresenskii et al., 2006).

  • Electrophilic Substitution Reactions in Synthesis : The synthesis of 1-pentafluorophenyl-1H-pyrrole derivatives via electrophilic substitution reactions, including trifluoroacetylation, has been studied. This research could be relevant for developing new synthetic methods (Hrnčariková & Végh, 2003).

Safety And Hazards

Trifluoroacetyl compounds can be corrosive and harmful if inhaled . Proper safety measures should be taken when handling these compounds.

Future Directions

The study of trifluoroacetyl compounds is an active area of research. Future directions could include the development of new synthetic methods, the exploration of new reactions, and the investigation of new applications .

properties

IUPAC Name

1-(2,5-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPPMSXOYNPRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole

Synthesis routes and methods

Procedure details

To a stirred solution of 319 (26.9 mmol) in freshly distilled CH2Cl2 (250 mL), under nitrogen (1 atm) was added Grubb's Catalyst {RuCl2(CHC6H5)[P(C6H11)2], 0.5 mol %}. After 1.5 h stirring at room temperature, TLC indicated complete conversion of the starting material to a more polar product. The reaction was quenched by bubbling air through the solution. The solution was concentrated and subjected to chromatography purification (5–20% EtOAc in hexanes) to yield 1-(2,5-dihydro-pyrrol-1-yl)-2,2,2-trifluoro-ethanone (320) (22.0 mmol, 82% yield).
Name
Quantity
26.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Barteczko, M Grymel, K Erfurt… - Journal of Molecular …, 2023 - Elsevier
Ring-closing metathesis of a model substrate, diethyl diallylmalonate, was used to study a new catalytic system based on the commercially available HG2 catalyst and ionic liquids …
Number of citations: 0 www.sciencedirect.com

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